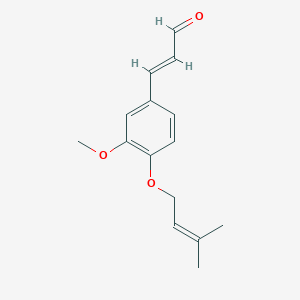![molecular formula C14H12ClN3O2 B1243376 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243376.png)
2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[2-[1-(2-pyridinyl)ethylidene]hydrazinyl]benzoic acid is a member of benzoic acids and an organohalogen compound.
Wissenschaftliche Forschungsanwendungen
Occupational Health and Safety
2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid has been associated with occupational health concerns. A study highlighted cases of occupational respiratory diseases and urticaria related to benzoic acid derivatives, indicating potential IgE-mediated sensitization or respiratory diseases related to agents like benzoic acid derivatives. Workers in certain industries may be at risk of occupational asthma, rhinitis, and urticaria when exposed to such compounds (Suojalehto et al., 2015).
Dentistry
Benzoic acid, a derivative of 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid, has shown efficacy in denture cleansing. A study compared the efficacy of benzoic acid denture soaks against colonization of Candida albicans with chlorhexidine gluconate, a commonly used denture cleanser. The results indicated that benzoic acid might be more effective than chlorhexidine gluconate in inhibiting the colonization of C. albicans on denture surfaces (Arafa, 2016).
Detoxification and Metabolism
Benzoic acid, closely related to 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid, is widely used as a preservative in food products. A metabolomics study on the detoxification of benzoic acid through glycine conjugation revealed a high degree of inter-individual variation in detoxification. The study suggests that glycine conjugation does not deplete glycine but is supplemented by glycine regeneration, maintaining glycine homeostasis during detoxification (Irwin et al., 2016).
Skin Care and Dermatology
2-Hydroxy-5-octanoyl benzoic acid, a molecule related to 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid, has shown potential in limiting age-related skin damage. A study evaluating its effects on young and older women's skin found that topical application of this compound could lead to significant improvements in certain epidermal and dermal manifestations of aging, keeping the biologic modifications within physiological limits close to the characteristics of young skin (Avila-Camacho et al., 1998).
Eigenschaften
Produktname |
2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid |
|---|---|
Molekularformel |
C14H12ClN3O2 |
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H12ClN3O2/c1-9(13-4-2-3-7-16-13)17-18-10-5-6-12(15)11(8-10)14(19)20/h2-8,18H,1H3,(H,19,20)/b17-9+ |
InChI-Schlüssel |
KZRTWLMCNWJAEY-RQZCQDPDSA-N |
Isomerische SMILES |
C/C(=N\NC1=CC(=C(C=C1)Cl)C(=O)O)/C2=CC=CC=N2 |
Kanonische SMILES |
CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC=CC=N2 |
Löslichkeit |
34.4 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



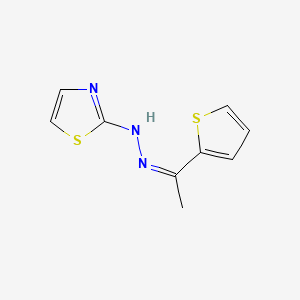
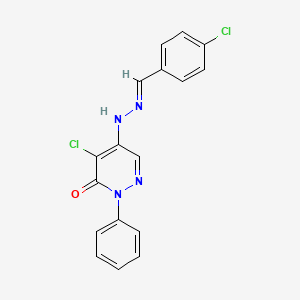
![3-{N-[1(S)-(3-carboxyphenyl)ethyl]amino}-2(S)-hydroxy-propyl(cyclohexylmethyl)phosphinic acid](/img/structure/B1243297.png)
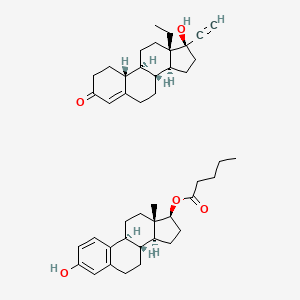
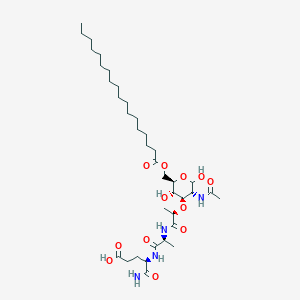
![8-(4-Benzylpiperazin-1-yl)-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene](/img/structure/B1243302.png)
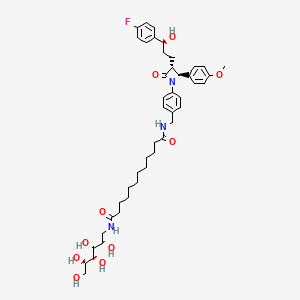
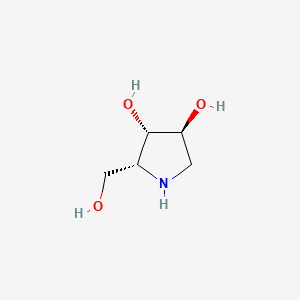
![(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride](/img/structure/B1243306.png)
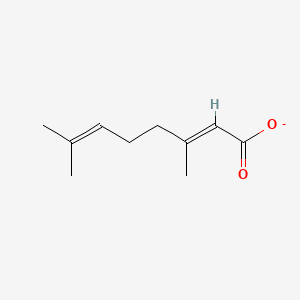
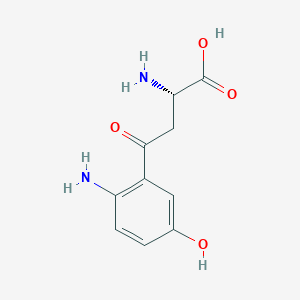
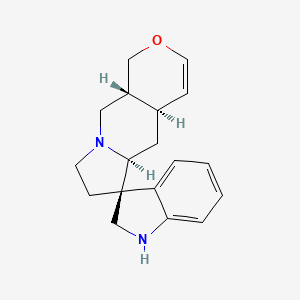
![1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile](/img/structure/B1243316.png)
